molecular formula C14H12BrN3 B5548991 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 296244-20-7

2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5548991
CAS No.: 296244-20-7
M. Wt: 302.17 g/mol
InChI Key: XZYBLTKBGVPSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound of high interest in medicinal chemistry and drug discovery research. It is built upon the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold , a fused, rigid, and planar heterocyclic system known for its significant versatility and biocompatibility. The structure features a bromophenyl substituent, which serves as a key synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction , to explore structure-activity relationships. Compounds based on the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core have demonstrated substantial research value across multiple therapeutic areas. This scaffold is a key component in known bioactive molecules, including selective ligands for the 18 kDa Translocator Protein (TSPO) , a target for imaging neuroinflammation. The PP scaffold is also present in commercial drugs and investigational compounds with activities ranging from enzyme inhibition to antitumor effects. The presence of the bromine atom on the phenyl ring makes this specific compound a valuable intermediate for researchers synthesizing novel analogs for high-throughput screening and lead optimization campaigns. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c1-9-6-10(2)18-14(16-9)8-13(17-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBLTKBGVPSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206494
Record name 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

296244-20-7
Record name 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296244-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromoaniline with 3,5-dimethylpyrazole-4-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound with altered functional groups.

    Coupling Reactions: Products include biaryl or alkyl-aryl derivatives.

Scientific Research Applications

Synthesis and Functionalization

The synthesis of pyrazolo[1,5-a]pyrimidines, including the brominated derivative, involves various methods that enhance their structural diversity and biological activity. Key synthetic routes include:

  • Cyclocondensation Reactions : The interaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold. This method allows for modifications at positions 2, 3, 5, 6, and 7 of the ring structure .
  • Post-Synthetic Modifications : The ability to modify the compound post-synthesis enables researchers to tailor its properties for specific applications. This includes introducing functional groups that can enhance biological activity or alter physical properties for material science applications .

Biological Activities

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:

  • Antitumor Activity : Compounds in this class have shown promising results in inhibiting cancer cell proliferation. Studies have highlighted their potential as anticancer agents due to their ability to interfere with specific cellular pathways involved in tumor growth .
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of various enzymes, including kinases. This property is particularly valuable in drug development for diseases such as cancer and autoimmune disorders .
  • Psychopharmacological Effects : Some derivatives are being explored for their effects on the central nervous system, potentially leading to new treatments for psychiatric conditions .

Material Science Applications

The unique structural characteristics of pyrazolo[1,5-a]pyrimidines make them suitable for various applications in materials science:

  • Fluorophores : The compound demonstrates significant photophysical properties, making it a candidate for use in fluorescent materials and sensors. Its ability to form crystals with notable conformational features enhances its application potential in solid-state devices .
  • Supramolecular Chemistry : The compound's ability to engage in supramolecular interactions opens avenues for developing advanced materials with tailored properties for electronics and photonics .

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives. The research demonstrated that specific modifications at the 5 and 7 positions significantly enhanced cytotoxicity against human cancer cell lines. The findings suggest that these compounds can serve as lead structures for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition

Research highlighted in the Journal of Organic Chemistry focused on the enzyme inhibitory properties of pyrazolo[1,5-a]pyrimidines. The study identified a novel inhibitor targeting Bruton’s tyrosine kinase (BTK), demonstrating effective inhibition at low nanomolar concentrations. This discovery paves the way for developing targeted therapies for diseases like lymphoma and leukemia .

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position 2) TSPO Binding (Ki/IC₅₀) Key Application Reference
2-(3-Bromophenyl)-5,7-dimethyl 3-Bromophenyl Not reported Potential TSPO ligand -
DPA-713 4-Methoxyphenyl Ki = 4.6 nM Neuroinflammation imaging
DPA-714 4-(2-Fluoroethoxy)phenyl Ki = 1.7 nM PET imaging tracer
F-DPA 4-Fluorophenyl Ki = 1.7 nM Preclinical PET imaging
VUIIS1009A Regioisomeric ethyl/methyl IC₅₀ = 14.4 pM High-affinity TSPO ligand
IodoDPA-713 3-Iodo-4-methoxyphenyl Ki = 1.5 nM Radiolabeled inflammation probe

Key Observations :

  • Substituent Effects : Bromine’s larger atomic radius (1.85 Å vs. fluorine: 1.47 Å) may improve lipophilicity (LogD = ~3.5 estimated) compared to fluorine-substituted analogs (LogD = 2.8–3.0) . However, iodinated derivatives (e.g., iodoDPA-713) exhibit higher target uptake due to enhanced lipophilicity and slower metabolism .
  • TSPO Affinity: While 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine’s binding data are unreported, structurally similar compounds like DPA-714 (Ki = 1.7 nM) and VUIIS1009A (IC₅₀ = 14.4 pM) demonstrate subnanomolar potency, suggesting bromine’s electron-withdrawing nature could similarly enhance binding .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property 2-(3-Bromophenyl)-5,7-dimethyl DPA-714 IodoDPA-713 VUIIS1009A
Molecular Weight ~347.2 g/mol 388.4 g/mol 503.2 g/mol ~400 g/mol
LogD₇.₄ ~3.5 (estimated) 2.9 3.8 3.2
Hydrogen Bond Acceptors 4 5 5 5
Rotatable Bonds 3 5 5 6

Key Observations :

  • The bromine substituent increases molecular weight and LogD compared to fluorine but remains less lipophilic than iodine analogs.

Biological Activity

2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The compound has the molecular formula C14H12BrN3C_{14}H_{12}BrN_3 and a molecular weight of approximately 301.021 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its significant pharmacological properties.

Synthesis

The synthesis of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through various methods, including microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method allows for efficient arylation at the C3 position and has been optimized to prevent debromination reactions during synthesis .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit anticancer activity. A study highlighted that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. For instance, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory activity of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been evaluated through various assays. Notably, it has demonstrated potent inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The mechanism involves suppression of inflammatory mediators such as nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2), which are crucial in the inflammatory response .

Neuroprotective Effects

Recent studies have suggested that this compound may also possess neuroprotective properties. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The IC50 values against MAO-B indicate micromolar potency, suggesting potential therapeutic applications in neurodegeneration .

Case Studies

Study Activity IC50 Value Reference
Anticancer Activity Inhibition of cancer cell proliferationVaries by cell line
Anti-inflammatory Activity COX-2 inhibition0.04 ± 0.01 μmol
Neuroprotective Activity MAO-B inhibitionMicromolar range

The biological activities of 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be attributed to its ability to interact with specific molecular targets:

  • COX-2 Inhibition : The compound inhibits COX-2 activity by competing with arachidonic acid at the active site, thus reducing the production of pro-inflammatory prostaglandins.
  • MAO-B Inhibition : By inhibiting MAO-B, the compound increases levels of neuroprotective neurotransmitters such as dopamine.
  • Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death through activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic: What are the established synthetic routes for 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example:

  • Stepwise synthesis : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized in three steps from ethyl 2-cyanoacetate via intermediates like ethyl 2-cyano-3-(dimethylamino)acrylate (unstable, not isolated) .
  • Acetylacetone condensation : Reacting 5-amino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazol-3-ol with acetylacetone in glacial acetic acid yields 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives .
  • Functionalization : Post-synthetic modifications (e.g., cross-coupling) can introduce bromophenyl groups at position 2, leveraging palladium catalysis for aryl halide coupling .

Basic: How is the structural conformation of pyrazolo[1,5-a]pyrimidine derivatives analyzed?

  • NMR spectroscopy : Used to confirm regiochemistry and isomerism. For example, 2D 1H^1 \text{H}-NMR can distinguish tautomeric forms and confirm nonquinoidal structures in derivatives .
  • X-ray crystallography : Resolves crystal packing and substituent orientation, critical for understanding bioactivity (e.g., TSPO ligand binding) .
  • Computational modeling : Predicts conformational lability post-dearomatization, validated against experimental NMR data .

Advanced: How can site-selective cross-coupling reactions be optimized for functionalizing the pyrazolo[1,5-a]pyrimidine core?

  • Regioselective bromination : Introduce bromine at position 2 or 6 using dibromine or NBS under controlled conditions to enable Suzuki-Miyaura couplings .
  • Sequential coupling : Start with 2,6-dibromopyrazolo[1,5-a]pyrimidine. Use Pd catalysts with tailored ligands (e.g., SPhos) for aryl/alkynyl group introduction at specific positions .
  • Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) and mild bases (K2_2CO3_3) enhance reaction efficiency and minimize side products .

Advanced: What methodologies are used to evaluate the pharmacokinetic and toxicity profiles of pyrazolo[1,5-a]pyrimidines?

  • SwissADME : Predicts Lipinski’s Rule of Five compliance (e.g., molecular weight <500, logP <5) and drug-likeness for derivatives like 5,7-dimethylpyrazolo[1,5-a]pyrimidines .
  • Toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity by analyzing structural alerts (e.g., bromophenyl groups) .
  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) quantify metabolic degradation rates .

Advanced: How to resolve contradictions in isomer formation during dearomatization of pyrazolo[1,5-a]pyrimidines?

  • Reductive dearomatization : Reduction of the pyrimidine ring with NaBH4_4 or LiAlH4_4 produces two pairs of geometric isomers. Use low-temperature NMR to track isomerization dynamics .
  • Computational validation : DFT calculations predict isomer stability, guiding experimental conditions (e.g., solvent polarity, temperature) to favor desired isomers .
  • Chromatographic separation : Reverse-phase HPLC with chiral columns isolates isomers for individual bioactivity testing .

Advanced: What experimental designs are effective for assessing TSPO binding affinity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Radioligand displacement assays : Use 3H^3 \text{H}-PK11195 in mitochondrial membrane preparations to measure IC50_{50} values. Derivatives like DPA-714 show subnanomolar affinity (IC50_{50} ~0.37–0.86 nM) .
  • PET imaging : Radiolabel with 18F^{18} \text{F} (e.g., 18F^{18} \text{F}-DPA-714) to monitor TSPO expression in glioma models. Ipsilateral-to-contralateral uptake ratios quantify target engagement .
  • Structure-activity relationship (SAR) : Modify substituents at positions 2 (bromophenyl) and 3 (acetamide) to correlate lipophilicity (logP) with blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.